molecular formula C15H11F3N4O3S B295703 (6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295703
M. Wt: 384.3 g/mol
InChI Key: KSBWRACLANFZFL-JDNUOLIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing (6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves a one-pot synthesis. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions . The process typically involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as microwave-assisted multi-component reactions, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms of the compound .

Scientific Research Applications

(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives
  • 1,3,4-thiadiazolo[3,2-a]pyrimidinone mesoionic derivatives

Uniqueness

(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C15H11F3N4O3S

Molecular Weight

384.3 g/mol

IUPAC Name

(6Z)-6-[(3,4-dimethoxyphenyl)methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C15H11F3N4O3S/c1-24-9-4-3-7(6-10(9)25-2)5-8-11(19)22-14(20-12(8)23)26-13(21-22)15(16,17)18/h3-6,19H,1-2H3/b8-5-,19-11?

InChI Key

KSBWRACLANFZFL-JDNUOLIOSA-N

SMILES

COC1=C(C=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC

Origin of Product

United States

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